Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate
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Overview
Description
ETHYL 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE: is a complex organic compound that features a furan ring, a morpholine sulfonyl group, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Sulfonyl Group:
Formamido Group Addition: The formamido group is introduced through a formylation reaction, often using formic acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines or thiols.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in drug design and development due to its unique structural features.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a therapeutic agent in treating various diseases.
- May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the development of advanced materials with specific properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ETHYL 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]FORMAMIDO}METHYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine sulfonyl group may enhance its solubility and bioavailability, while the furan ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
- ETHYL 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]AMINO}METHYL)FURAN-2-CARBOXYLATE
- ETHYL 5-({[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}METHYL)FURAN-2-CARBOXYLATE
Uniqueness:
- The presence of the formamido group distinguishes it from other similar compounds, potentially altering its reactivity and interactions.
- The combination of the furan ring and the morpholine sulfonyl group provides a unique structural framework that can be exploited in various applications.
Properties
Molecular Formula |
C19H22N2O7S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H22N2O7S/c1-2-27-19(23)17-8-5-15(28-17)13-20-18(22)14-3-6-16(7-4-14)29(24,25)21-9-11-26-12-10-21/h3-8H,2,9-13H2,1H3,(H,20,22) |
InChI Key |
QQNHMRSSHVDWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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